molecular formula C18H17ClFN3O3S B2910271 N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260625-70-4

N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2910271
CAS No.: 1260625-70-4
M. Wt: 409.86
InChI Key: HHACBZMRRIYXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative with a 4-chloro-2-fluorophenyl acetamide moiety and a 2-methylpropyl (isobutyl) substituent at the 3-position of the fused heterocyclic core. The 4-chloro-2-fluorophenyl group may enhance lipophilicity and target binding, while the isobutyl chain could influence steric interactions and metabolic stability.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-4-3-11(19)7-12(13)20/h3-7,10,16H,8-9H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGHGBTWDHLGR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests significant biological activity due to its unique molecular features, including a thieno[3,2-d]pyrimidine core and various substituents that may enhance its pharmacological properties.

  • Molecular Formula : C18_{18}H18_{18}ClFN3_3O3_3S
  • Molecular Weight : 410.9 g/mol
  • CAS Number : 1260625-70-4

The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets. The thieno[3,2-d]pyrimidine moiety is known for its role in inhibiting various enzymes and pathways involved in disease processes such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study :
In a study evaluating similar compounds, one derivative exhibited an IC50_{50} value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells . This suggests that this compound may possess comparable or enhanced efficacy.

Antimicrobial Activity

Compounds with the thieno[3,2-d]pyrimidine structure have been reported to exhibit antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity and membrane penetration of these compounds, potentially increasing their effectiveness against bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that thieno[3,2-d]pyrimidines can inhibit key metabolic enzymes and exhibit antioxidant activity. These findings suggest that this compound may also affect metabolic pathways relevant to disease progression.

StudyCompoundTarget Cell LineIC50_{50} (µM)
Study 1Thieno derivativeHCT-116 (Colon Cancer)6.2
Study 1Thieno derivativeT47D (Breast Cancer)27.3

Comparison with Similar Compounds

2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide

  • Structural Difference : Replaces the isobutyl group with a 4-fluorobenzyl substituent and uses a 3-methoxypropyl acetamide.
  • Impact : The benzyl group may enhance π-π stacking with aromatic residues in target proteins, while the methoxypropyl chain improves solubility compared to the chloro-fluorophenyl group in the target compound .
  • Synthetic Yield: Comparable yields (~67–85%) are observed in analogous thienopyrimidinone syntheses .

2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

  • Structural Difference : Incorporates a sulfanyl linker and a 4-methylphenyl acetamide.
  • The 4-methylphenyl group offers reduced steric hindrance relative to the bulkier 4-chloro-2-fluorophenyl .

Acetamide Substituent Variations

N-(4-Chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide

  • Structural Difference: Features a pyrimidinylthio group instead of the thienopyrimidinone core.
  • Biological Relevance : Demonstrated antiproliferative activity against cancer cell lines, suggesting that the thioacetamide moiety is critical for bioactivity .
  • Synthetic Yield : Lower yields (~19%) due to challenges in coupling reactions .

2-[(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Difference : Uses a dimethylpyrimidine sulfanyl group and 4-methylpyridinyl acetamide.
  • Crystallographic Data : Exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal packing—a feature likely shared with the target compound .

Pharmacokinetic and Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound Not reported ~3.5 (est.) Chloro-fluorophenyl, isobutyl
2-[3-(4-Fluorobenzyl)-... () Not reported ~2.8 Fluorobenzyl, methoxypropyl
N-(4-Chlorophenyl)-2... () >282 ~3.0 Chlorophenyl, dihydropyrimidinylthio
2-(4-Fluorophenyl)-N-{4-[6... () 302–304 ~4.1 Fluorophenyl, imidazothiazole
  • Methoxy or methyl groups (e.g., ) improve solubility but may weaken target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.